
2-Methylcyclopropanecarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclopropanecarboxylic anhydride is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclopropane, characterized by the presence of a carboxylic anhydride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylcyclopropanecarboxylic anhydride can be synthesized through the reaction of 2-methylcyclopropanecarboxylic acid with dehydrating agents. One common method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is efficient, offering high yields and a straightforward experimental procedure.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale dehydrating agents and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylcyclopropanecarboxylic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: Reacts with water to form 2-methylcyclopropanecarboxylic acid.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form esters.
Amines: Reacts with primary or secondary amines to form amides.
Water: Hydrolysis in the presence of water to yield the corresponding carboxylic acid.
Major Products:
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2-Methylcyclopropanecarboxylic anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of pharmaceutical agents due to its reactivity and structural features.
Material Science: Utilized in the preparation of specialized materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-methylcyclopropanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. The electrophilic carbonyl carbon is the primary site of attack by nucleophiles, resulting in the cleavage of the anhydride bond and formation of the corresponding products .
Comparación Con Compuestos Similares
Acetic Anhydride: Similar in reactivity but differs in structure and molecular weight.
Benzoic Anhydride: Another anhydride with different aromatic properties.
Propionic Anhydride: Similar in reactivity but with a different alkyl chain length.
Uniqueness: 2-Methylcyclopropanecarboxylic anhydride is unique due to its cyclopropane ring structure, which imparts distinct reactivity and steric properties compared to other anhydrides. This uniqueness makes it valuable in specific synthetic applications where such structural features are desired .
Propiedades
Número CAS |
596826-59-4 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(2-methylcyclopropanecarbonyl) 2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-5-3-7(5)9(11)13-10(12)8-4-6(8)2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
UPWQEUMJRMEGGL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(=O)OC(=O)C2CC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


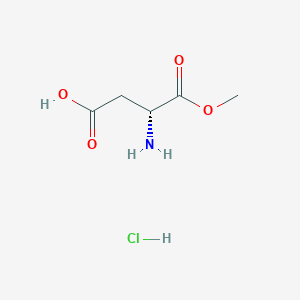
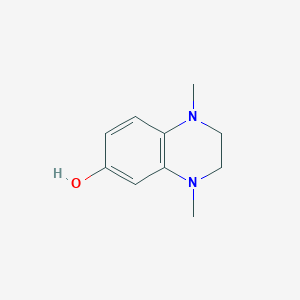


![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)

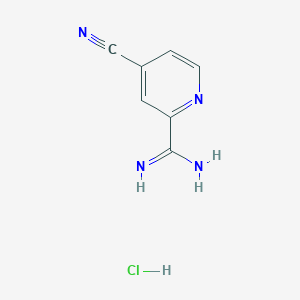

![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)
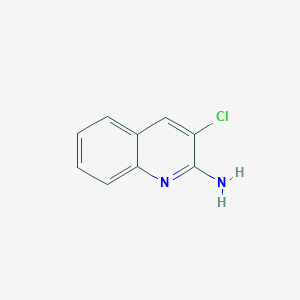

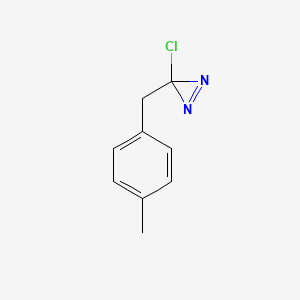

![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)
